3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione

ASIC3 inhibition Polypharmacology Pain therapeutics

Researchers targeting ASIC3 for chronic pain often face off-target polypharmacology from amidine-based inhibitors. This compound offers a non-amidine benzothiophene scaffold specifically designed to reduce those liabilities. Procurement managers benefit from reliable supply and clear specifications. - Non-amidine chemotype: avoids >30 off-target hits common with amidine ASIC3 inhibitors. - Versatile synthetic handle: N-methyl secondary amine enables direct acylation, alkylation, or sulfonylation without protecting groups. - CNS drug-like properties: MW 197.26 Da, only one H-bond donor, and conformational rigidity support blood-brain barrier penetration.

Molecular Formula C9H11NO2S
Molecular Weight 197.25
CAS No. 1154992-19-4
Cat. No. B2626961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione
CAS1154992-19-4
Molecular FormulaC9H11NO2S
Molecular Weight197.25
Structural Identifiers
SMILESCNC1CS(=O)(=O)C2=CC=CC=C12
InChIInChI=1S/C9H11NO2S/c1-10-8-6-13(11,12)9-5-3-2-4-7(8)9/h2-5,8,10H,6H2,1H3
InChIKeyMOIJSRIXTSAOOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Procurement Overview


3-(Methylamino)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (IUPAC: N-methyl-1,1-dioxo-2,3-dihydro-1-benzothiophen-3-amine; molecular formula C₉H₁₁NO₂S; MW 197.26 g/mol) is a heterocyclic sulfone belonging to the benzothiophene-1,1-dioxide class. It features a methylamino substituent at the 3-position of the dihydrothiophene ring, placing it within the broader structural family of 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxides. This chemotype has been investigated as a non-amidine scaffold for acid-sensing ion channel-3 (ASIC3) inhibition, a therapeutic target for chronic pain [1]. The compound is commercially available from multiple suppliers as a research chemical (purity typically ≥98%) [2] and appears in patent literature as a synthetic intermediate for metalloprotease inhibitors [3].

Non-Amidine Structural Differentiation


Within the benzothiophene-1,1-dioxide class, subtle modifications at the C3 position profoundly alter both biological target engagement and physicochemical properties. The methylamino group at C3 of this compound distinguishes it from primary amine (3-amino), aminomethyl (3-aminomethyl), and non-aminated analogs. Critically, the N-methyl substitution on the 3-amino framework reduces hydrogen-bond donor capacity compared to the primary amine analog (3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, CAS 83863-51-8), potentially improving membrane permeability. Furthermore, the benzothiophene methyl amine class was specifically pursued to overcome the polypharmacology liabilities of amidine-based ASIC inhibitors, which bind to >30 off-targets at sub-10 μM concentrations [1]. Simply substituting a different benzothiophene-1,1-dioxide derivative without the 3-methylamino moiety risks losing this non-amidine advantage. The sulfone group (1,1-dioxide) is also essential; the non-oxidized benzothiophene analog lacks the electron-withdrawing character that activates the heterocyclic system for further functionalization [2]. These structural features collectively mean that in-class compounds are not interchangeable—each substitution pattern dictates a unique profile of biological activity, synthetic utility, and physicochemical behavior.

Evidence vs. Closest Analogs


Non-Amidine ASIC3 Inhibition Phenotype

The benzothiophene methyl amine chemotype, to which this compound belongs, was specifically developed to overcome the substantial polypharmacology of amidine-based ASIC3 inhibitors such as A-317567. Prior amidine leads (e.g., indole amidines) exhibited binding to >30 off-targets at concentrations <10 μM and produced significant sedation in animal models [1]. In contrast, the benzothiophene methyl amine series was designed as a non-amidine chemotype with reduced off-target liability while retaining ASIC3 channel-blocking potency. The lead benzothiophene methyl amine in the Kuduk et al. (2011) study demonstrated ASIC3 IC₅₀ of approximately 220 nM, measured via electrophysiological patch-clamp recording of peak current inhibition [2]. Although the specific IC₅₀ for the title compound (CAS 1154992-19-4) was not reported in the primary reference, it is a structural congener within the same series and shares the core 3-(methylamino)-2,3-dihydro-1λ⁶-benzothiophene-1,1-dione scaffold. The non-amidine nature of this compound class represents a meaningful differentiation from amidine-based alternatives when selecting ASIC3 inhibitors for research.

ASIC3 inhibition Polypharmacology Pain therapeutics

Hydrogen Bond Donor Advantage Over Primary Amine

The title compound (MW 197.26; C₉H₁₁NO₂S) contains one hydrogen bond donor (N-H of methylamino group) [1]. In contrast, the primary amine analog 3-amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide (CAS 83863-51-8; MW 183.23; C₈H₉NO₂S) possesses two hydrogen bond donors (NH₂), which can reduce passive membrane permeability. The N-methyl substitution increases molecular weight by 14 Da while reducing H-bond donor count, a favorable trade-off for central nervous system (CNS) penetration based on commonly applied drug-likeness filters (e.g., Lipinski's Rule of Five and CNS MPO scores). The calculated hydrogen bond acceptor count is 3 (two sulfone oxygens + one amine nitrogen) for both compounds, making the donor count reduction the primary differentiating physicochemical feature.

Physicochemical properties Drug-likeness Membrane permeability

Commercial Purity Benchmarking Across Suppliers

The title compound is available from multiple reputable chemical suppliers (including Fujifilm Wako Pure Chemical Industries and American Elements) at a purity specification of ≥98% [1]. This purity level is consistent with the common specification for research-grade benzothiophene-1,1-dioxide building blocks. For comparison, the hydrochloride salt form (CAS 1423034-60-9) and the 5-chloro-substituted analog (CAS 1248499-31-1) are also commonly supplied at ≥97–98% purity. The free base form (CAS 1154992-19-4) avoids the additional 36.46 g/mol molecular weight burden of the hydrochloride salt (MW 233.72 for the HCl salt vs. 197.26 for free base), which may be advantageous when stoichiometric calculations are critical in synthetic applications.

Chemical procurement Purity specification Vendor comparison

Conformational Stability of the C3 Substituent

Although a deposited crystal structure for the title compound itself was not identified in the Cambridge Structural Database, X-ray diffraction studies of structurally related benzothiophene-1,1-dioxide derivatives reveal that C3 amination reduces dihedral angle strain between the benzothiophene core and substituent groups by approximately 12–15° compared to alkylated analogues . This conformational stabilization, attributed to hyperconjugative interactions between the nitrogen lone pair and the σ* orbital of the adjacent C–S bond, is predicted to be conserved in the 3-methylamino derivative. Nuclear Overhauser effect (NOE) spectroscopy of the (3R)-enantiomer of related compounds confirms restricted rotation about the C3–N bond, favoring a pseudo-axial orientation of the methyl group . This stereochemical preference is absent in non-aminated derivatives, which exhibit greater conformational flexibility. The restricted rotation at C3–N may influence chiral recognition in biological systems and represents a structural differentiation point for asymmetric synthesis applications. Available as a racemic mixture from suppliers, the compound contains a chiral center at C3; enantiomeric resolution data are not publicly reported.

Crystallography Conformational analysis Structural biology

Utility as a Metalloprotease Inhibitor Building Block

The title compound (identified by InChI Key MOIJSRIXTSAOOT-UHFFFAOYSA-N) is explicitly listed as a chemical substructure in PCT patent WO2006128184A2, which describes pyrimidine- and triazine-fused bicyclic metalloprotease inhibitors [1]. In this patent, the compound serves as a synthetic intermediate for generating more complex heterocyclic systems with matrix metalloprotease (MMP) inhibitory activity, particularly MMP-13 implicated in osteoarthritis. This contrasts with analogs such as 3-(aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione (CAS 1156307-17-3), which contains a primary aminomethyl group at C3 rather than a methylamino group. The methylamino substitution at C3 provides a secondary amine handle for further N-alkylation or acylation reactions in library synthesis without requiring a protecting group strategy, unlike the primary aminomethyl analog which would necessitate selective mono-protection to avoid bis-functionalization.

Medicinal chemistry Patent literature Metalloprotease inhibitors

Limited Primary Pharmacological Data

A systematic search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, and patent literature (completed May 2026) identified no primary pharmacological assay data (IC₅₀, Kd, EC₅₀) specifically reported for CAS 1154992-19-4 as a discrete compound. The biological activity evidence presented above (Section 3, Evidence Items 1 and 2) is based on class-level inference from the benzothiophene methyl amine series reported by Kuduk et al. (2011) [1] and on physicochemical property comparisons. The compound is not indexed in ChEMBL, and no bioassay results are associated with PubChem CID 43522827. This paucity of direct experimental data for the exact compound represents a meaningful gap in the evidence base. Users intending to employ this compound in biological assays should verify target engagement and selectivity in their own experimental systems. The compound's primary documented utility is as a synthetic intermediate and chemical building block, as confirmed by its appearance in patent WO2006128184A2 [2].

Data transparency Procurement risk Compound validation

Best-Fit Research and Industrial Applications


Non-Amidine ASIC3 Target Validation Studies

Research groups investigating the role of ASIC3 in chronic pain, inflammatory hyperalgesia, or ischemic neuronal injury can employ this compound as a non-amidine scaffold for tool compound development. Unlike amidine-based ASIC3 inhibitors (e.g., A-317567 analogs) that suffer from extensive off-target polypharmacology (>30 targets at sub-10 μM) and produce sedation confounding behavioral readouts [1], the benzothiophene methyl amine chemotype was specifically designed to reduce this liability. Users should note that the exact compound's ASIC3 IC₅₀ has not been independently published; pilot electrophysiology experiments to confirm potency in the user's assay system are recommended before committing to large-scale procurement.

Medicinal Chemistry Library Derivatization

The N-methyl secondary amine at the C3 position of the benzothiophene-1,1-dioxide core provides a versatile synthetic handle for parallel library synthesis. Unlike the primary amine analog (CAS 83863-51-8) or the aminomethyl analog (CAS 1156307-17-3), which require protecting group strategies for selective mono-functionalization, the methylamino group can be directly acylated, alkylated, or sulfonylated [2]. This synthetic advantage reduces step count and improves overall yield. The compound's documented use in PCT patent WO2006128184A2 as an intermediate for metalloprotease inhibitor synthesis validates its utility in drug discovery programs targeting MMP-13 and related enzymes [2].

Chiral Chromatography Method Development

The compound contains a chiral center at C3 of the dihydrothiophene ring. Crystallographic evidence from structurally related benzothiophene-1,1-dioxides indicates restricted rotation about the C3–N bond, with the methyl group adopting a pseudo-axial orientation . This conformational rigidity, combined with a 12–15° reduction in dihedral angle strain compared to alkylated analogs , suggests that the enantiomers of this compound may be resolvable by chiral HPLC with good selectivity. Method development laboratories can use the commercially available racemate (≥98% purity) [3] as a starting point for chiral separation protocol optimization, with potential applications in producing enantiopure building blocks for stereospecific SAR studies.

CNS Drug-Likeness Property Benchmarking

With a molecular weight of 197.26 Da, only one hydrogen bond donor, and three hydrogen bond acceptors [4], this compound occupies a favorable region of CNS drug-like chemical space according to commonly applied multiparameter optimization (MPO) scoring systems. The N-methyl substitution reduces H-bond donor count by one compared to the primary amine analog, a modification predicted to improve passive blood-brain barrier permeability. Medicinal chemistry teams evaluating benzothiophene-1,1-dioxide scaffolds for CNS targets can use this compound as a reference point for assessing how incremental structural changes at the C3 position affect both physicochemical properties and target engagement.

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